molecular formula C9H9N3 B1605442 3-methyl-5-phenyl-1H-1,2,4-triazole CAS No. 3213-91-0

3-methyl-5-phenyl-1H-1,2,4-triazole

Cat. No. B1605442
Key on ui cas rn: 3213-91-0
M. Wt: 159.19 g/mol
InChI Key: UJCLXNPHJKRLPX-UHFFFAOYSA-N
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Patent
US08772510B2

Procedure details

To a suspension of ethyl benzimidate hydrochloride (2.0 g, 10.8 mmol) in EtOH (10 mL) was added sodium ethoxide (3.49 g, 4 mL, 10.8 mmol) at RT. The precipitated NaCl was filtrated off and washed with EtOH (14 mL). The filtrate was charged with acetohydrazide (880 mg, 11.9 mmol) and stirred at RT for 6 d. The crude reaction mixture was concentrated in vacuo. The crude product was suspended in NaOH (1M aqueous solution, 50 mL) and extracted with tert-butyl methyl ether (100 mL). The organic layer was washed with water (50 mL) and the aqueous layers were back-extracted with tert-butyl methyl ether (50 mL). After addition of dry ice to adjust the pH to 7, the organic layer appeared to contain almost no product and was discarded. The aqueous layer was adjusted to pH=7 by addition of HCl (25% aqueous solution) and extracted with dichloromethane (6×50 mL). The combined organic layer was dried over MgSO4 and concentrated in vacuo. The product was obtained after purification by flash chromatography (using silica gel and an ethyl acetate/hexane gradient) as white solid (154 mg, 9%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
880 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[NH:12])(OCC)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]CC.[Na+].[C:17]([NH:20][NH2:21])(=O)[CH3:18]>CCO>[CH3:18][C:17]1[NH:20][N:21]=[C:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(OCC)=N
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
880 mg
Type
reactant
Smiles
C(C)(=O)NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 6 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated NaCl was filtrated off
WASH
Type
WASH
Details
washed with EtOH (14 mL)
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers were back-extracted with tert-butyl methyl ether (50 mL)
ADDITION
Type
ADDITION
Details
After addition of dry ice
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH=7 by addition of HCl (25% aqueous solution)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (6×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after purification by flash chromatography (

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
Smiles
CC1=NC(=NN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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